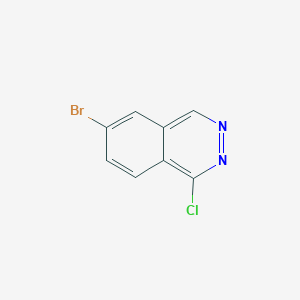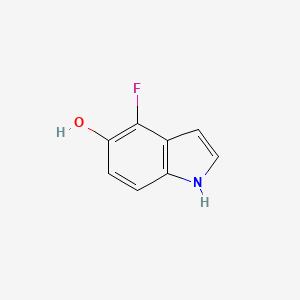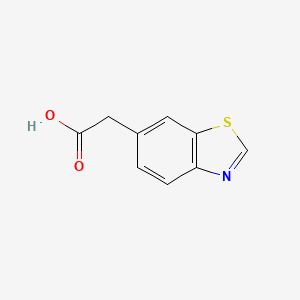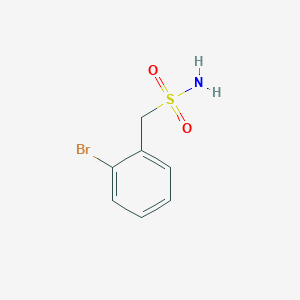
(2-Bromophényl)méthanesulfonamide
Vue d'ensemble
Description
(2-Bromophenyl)methanesulfonamide is a chemical compound that is part of a broader class of sulfonamide compounds. While the specific compound is not directly mentioned in the provided papers, the related research can give insights into its chemical behavior and potential applications. Sulfonamides are known for their various applications in medicinal chemistry due to their pharmacological properties.
Synthesis Analysis
The synthesis of related brominated aromatic compounds is well-documented. For instance, bromodifluoro(phenylsulfanyl)methane undergoes a Friedel–Crafts-type alkylation, which is a method that could potentially be adapted for the synthesis of (2-Bromophenyl)methanesulfonamide . Additionally, the synthesis of bromo-substituted pyridyl alkyl/aryl sulfur compounds has been achieved using alkyl halides and NaBH4, suggesting that similar methods could be employed for synthesizing (2-Bromophenyl)methanesulfonamide .
Molecular Structure Analysis
X-ray crystal structure analysis has been used to determine the molecular structure of related compounds, such as bis(5-bromopyridine-2-ylthio) methane . This technique could be applied to (2-Bromophenyl)methanesulfonamide to ascertain its molecular geometry, crystal packing, and potential intermolecular interactions, which are crucial for understanding its reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactivity of brominated aromatic compounds is influenced by the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions. The research on related compounds indicates that brominated aromatics can participate in various chemical reactions, including alkylation . This suggests that (2-Bromophenyl)methanesulfonamide could also undergo similar reactions, potentially leading to a wide range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-Bromophenyl)methanesulfonamide can be inferred from related compounds. For example, the solubility, melting point, and stability of the compound could be similar to those of other brominated aromatic sulfonamides. The presence of the sulfonamide group could confer (2-Bromophenyl)methanesulfonamide with certain pharmacological properties, as seen in the study of 2'-(phenylthio)methanesulfonanilides, which exhibited anti-inflammatory activity .
Relevant Case Studies
Case studies involving related compounds have shown that brominated aromatic sulfonamides can have significant biological activities. For instance, certain 2'-(phenylthio)methanesulfonanilides have been found to inhibit arthritis in animal models . This suggests that (2-Bromophenyl)methanesulfonamide could also be explored for its potential anti-inflammatory properties, and further research could lead to the development of new therapeutic agents.
Applications De Recherche Scientifique
Propriétés chimiques et stockage
“(2-Bromophényl)méthanesulfonamide” est un composé chimique avec le numéro CAS : 116547-91-2. Il a une masse moléculaire de 250,12 et un point de fusion compris entre 74 et 77 °C . Ce composé est généralement stocké à température ambiante et est disponible sous forme de poudre .
Utilisation en substitution aromatique électrophile
Le groupe méthanesulfonamide aromatique, tel que dans “this compound”, est un groupe directeur ortho/para pour la substitution aromatique électrophile . Cette propriété la rend utile dans diverses réactions chimiques impliquant des composés aromatiques .
Nitration et bromation
“this compound” peut être utilisé dans les réactions de nitration et de bromation . L'orientation des produits de nitrosation : nitration et bromation des méthanesulfonamides a été établie par des expériences de RMN 1H de type Overhauser nucléaire .
Préparation des méthanesulfonamides
Les méthanesulfonamides peuvent être préparés en traitant la diméthylaniline avec du chlorure de méthanesulfonyle dans la pyridine . L'orientation de la substitution a été établie en utilisant des augmentations de l'effet Overhauser nucléaire (nOe) basées sur l'irradiation du signal NH du sulfonamide et du groupe méthyle aromatique dans le spectre de RMN 1H .
Utilisation dans la synthèse d'imines d'aldéhydes polyhalogénés
La réaction de la N,N-dichlorophénylméthanesulfonamide avec le trichloroéthylène peut donner un nouveau représentant d'imines d'aldéhydes polyhalogénés hautement électrophiles substituées par un N-sulfonyle .
Mécanisme D'action
Target of Action
It is known that methanesulfonamide derivatives are widely used as reagents in the synthesis of medicinally important compounds .
Mode of Action
Methanesulfonamide is used in the synthesis of important organic reagents such as n-(2-methylthio-1-p-toluenesufonyl)methanesulfonamide and tert-butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate . It can be used as a source of nitrogen in the conversion of carboxylic acids to corresponding nitriles .
Biochemical Pathways
It is known that small-molecule intermediates of metabolic pathways can act as intra- and extracellular signals that influence the outcome of an immune response .
Result of Action
It is known that methanesulfonamide is used in the synthesis of medicinally important compounds .
Safety and Hazards
The safety data sheet for a similar compound, N-(4-Bromophenyl)methanesulfonamide, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .
Analyse Biochimique
Biochemical Properties
(2-Bromophenyl)methanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations, aiding in the transfer of hydroxide ions from the water phase to the organic phase . Additionally, it protonates intermediate osmate esters, facilitating the reaction process. These interactions highlight the compound’s versatility in biochemical applications.
Cellular Effects
The effects of (2-Bromophenyl)methanesulfonamide on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the asymmetric reduction of N-[4-(2-Bromoacetyl)phenyl]methanesulfonamide by Candida viswanathii, the compound plays a crucial role in the enantioselective synthesis of chiral drugs . This indicates its potential impact on cellular processes and its utility in pharmaceutical applications.
Molecular Mechanism
At the molecular level, (2-Bromophenyl)methanesulfonamide exerts its effects through specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with various enzymes and proteins, modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell .
Temporal Effects in Laboratory Settings
The stability and degradation of (2-Bromophenyl)methanesulfonamide over time in laboratory settings are crucial for its application in research. Studies have shown that the compound remains stable under standard storage conditions, but its effects on cellular function can vary over time. Long-term exposure to (2-Bromophenyl)methanesulfonamide in in vitro and in vivo studies has demonstrated changes in cellular metabolism and function, indicating the importance of temporal factors in its application .
Dosage Effects in Animal Models
The effects of (2-Bromophenyl)methanesulfonamide vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects, while higher doses can lead to adverse effects such as cellular toxicity and metabolic disturbances . These findings highlight the importance of dosage optimization in experimental settings to ensure the compound’s efficacy and safety.
Metabolic Pathways
(2-Bromophenyl)methanesulfonamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, indicating its role in modulating biochemical processes within the cell . The compound’s interactions with specific enzymes highlight its potential as a tool for studying metabolic pathways and their regulation.
Transport and Distribution
The transport and distribution of (2-Bromophenyl)methanesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s application in biochemical research.
Subcellular Localization
(2-Bromophenyl)methanesulfonamide’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns affect the compound’s activity and function within the cell
Propriétés
IUPAC Name |
(2-bromophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHYLTHDHSCAIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622841 | |
| Record name | 1-(2-Bromophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113283-03-7 | |
| Record name | 1-(2-Bromophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)
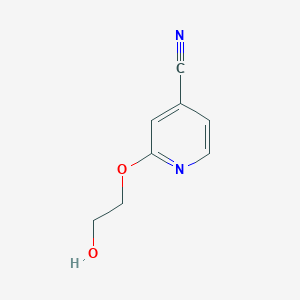
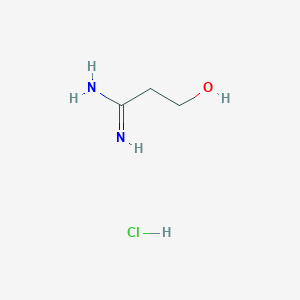
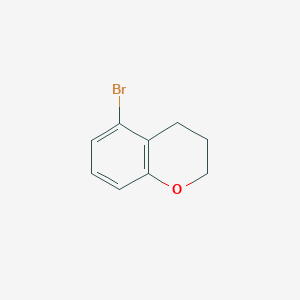


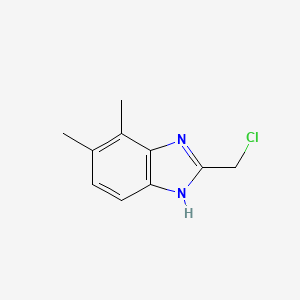
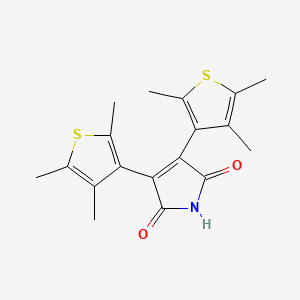
![Imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1343825.png)
